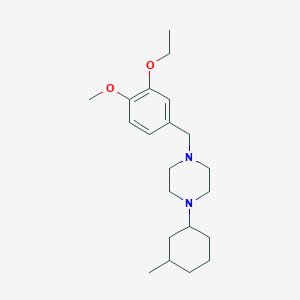![molecular formula C10H14N2O2S2 B4923758 N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as AG490, is a small molecule inhibitor that has gained significant attention in the field of scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
AG490 selectively inhibits N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules, including STAT3. Inhibition of the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway leads to decreased cell proliferation and survival, as well as increased apoptosis.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. AG490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. AG490 has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages for lab experiments, including its specificity for N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, its potency, and its ability to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway. However, AG490 also has some limitations, including its potential off-target effects and its poor solubility in aqueous solutions.
Direcciones Futuras
AG490 has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for AG490 research include:
1. Combination therapy: AG490 may be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
2. Development of analogs: Analogues of AG490 with improved solubility and selectivity may be developed to enhance its therapeutic potential.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AG490 in humans.
4. Development of drug delivery systems: Novel drug delivery systems, such as nanoparticles or liposomes, may be developed to improve the pharmacokinetics and bioavailability of AG490.
In conclusion, AG490 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in humans and to develop novel drug delivery systems to enhance its therapeutic potential.
Métodos De Síntesis
AG490 can be synthesized through a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with N-(3-methoxypropyl)amine to form N-{[(3-methoxypropyl)amino]carbonyl}-2-thiophenecarboxamide, which is subsequently reacted with thiourea to form AG490. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been shown to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-tumor effects in various cancer types, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
N-(3-methoxypropylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-14-6-3-5-11-10(15)12-9(13)8-4-2-7-16-8/h2,4,7H,3,5-6H2,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYOKTHQCMSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)
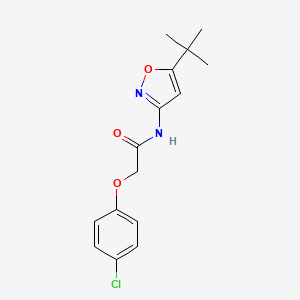
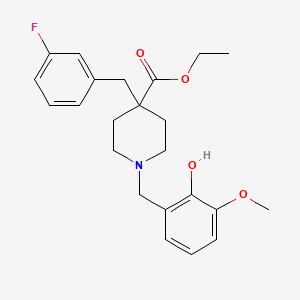
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)
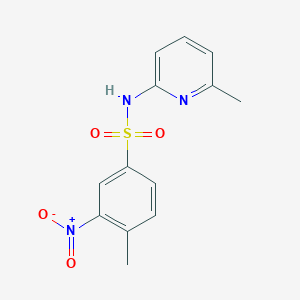
![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)
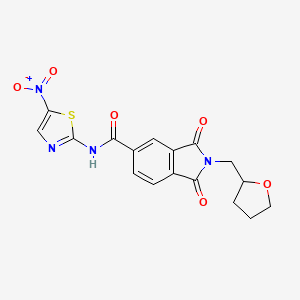
![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4923752.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)
